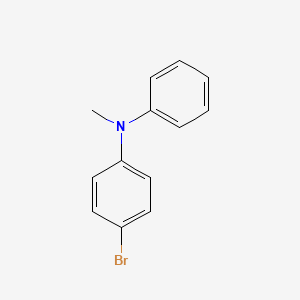
4-bromo-N-methyl-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-methyl-N-phenylaniline” is a chemical compound with the molecular formula C13H12BrN . It is a brominated diphenyl amine .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, anilines in general can be synthesized through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to a benzene ring, which is further connected to a methyl group and a phenyl group through a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 262.14508 . More detailed properties were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- 4-Bromo-N-methyl-N-phenylaniline is involved in various synthesis processes. For instance, it's used in the preparation of specific blue acid dyes through condensation with bromamine acid and different anilines. These dyes exhibit varying color and dyeing properties based on the methyl groups' number and orientation on the 4-phenylamino substituent (Zhang & Hou, 1996). Also, it has applications in the practical synthesis of certain compounds like CCR5 antagonists, which are used in medicinal chemistry (Ikemoto et al., 2005).
Chemical Reactions
- The compound also plays a role in various chemical reactions. For example, it's involved in the reactivity of copper(I)-catalyzed N-arylation reactions (Tseng et al., 2014). It also appears in studies of electrophilic substitution reactions of benzo[b]thiophen derivatives (Clarke et al., 1973).
Material Science and Nanotechnology
- In material science and nanotechnology, this compound derivatives are used in the development of novel compounds with potential applications in various fields. For instance, studies involve its use in the preparation and characterization of 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, showcasing its anti-proliferative effects (Yamada et al., 2010).
Environmental Chemistry
- The compound is also studied in the context of environmental chemistry. Research on its electrochemical oxidation in acetonitrile solution contributes to understanding its behavior and potential environmental impacts (Kádár et al., 2001).
Pharmaceutical Applications
- In pharmaceutical research, this compound is utilized in synthesizing new antimicrobial agents. For example, its derivatives have been synthesized and characterized for their potential use as antimicrobial compounds (Doraswamy & Ramana, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asHistone deacetylase-like amidohydrolase . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
This can result in alterations in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
Given its potential interaction with enzymes like histone deacetylase-like amidohydrolase, it may influence pathways related to gene expression .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .
Result of Action
Given its potential interaction with enzymes involved in gene expression, it may influence cellular processes regulated by these genes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N-methyl-N-phenylaniline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
4-bromo-N-methyl-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKXGDGGJNGLQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
336190-16-0 |
Source


|
| Record name | 4-bromo-N-methyl-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

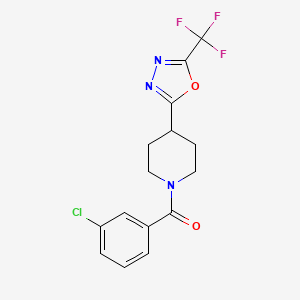
![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)
![4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2400148.png)
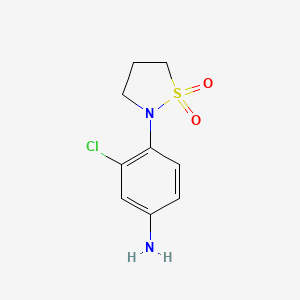
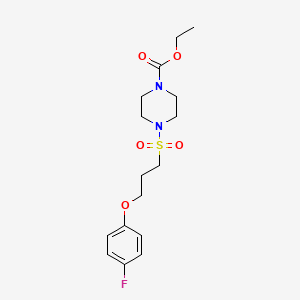
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2400153.png)
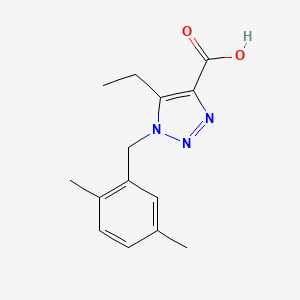

![3-(4-ethylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400158.png)
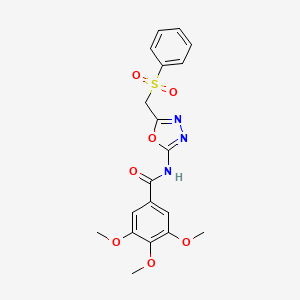
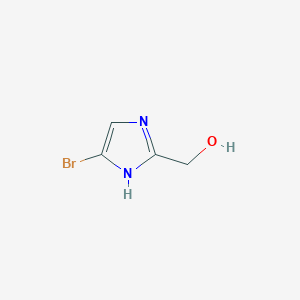
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)
![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)